Cas no 35113-60-1 (Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]-)
Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]-
- DB-239623
- N-(4-chlorobenzyl)-N-methylethanolamine
- 2-((4-Chlorobenzyl)(methyl)amino)ethanol
- 35113-60-1
- 2-[(4-chlorophenyl)methyl-methylamino]ethanol
- AKOS009058973
- SB84704
- SCHEMBL8392169
- AM100702
- 2-[(4-Chloro-benzyl)-methyl-amino]-ethanol
- LAYGEPQQXIGSHV-UHFFFAOYSA-N
-
- MDL: MFCD14646018
- Inchi: 1S/C10H14ClNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
- InChI Key: LAYGEPQQXIGSHV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN(C)CCO
Computed Properties
- Exact Mass: 199.07652
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085532-500mg |
2-[(4-Chloro-benzyl)-methyl-amino]-ethanol |
35113-60-1 | 500mg |
£199.00 | 2022-03-01 | ||
| Crysdot LLC | CD12080160-1g |
2-((4-Chlorobenzyl)(methyl)amino)ethanol |
35113-60-1 | 97% | 1g |
$393 | 2024-07-24 |
Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]-
Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- (CAS No. 35113-60-1): A Comprehensive Overview
Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]-, identified by its CAS number 35113-60-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific domains. The presence of a 4-chlorophenyl moiety and a methylamino group in its backbone imparts distinct chemical properties that make it a valuable candidate for further exploration.
The molecular structure of Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]-, consists of an ethanol backbone modified with a complex amine substituent. This modification enhances its reactivity and makes it suitable for various synthetic applications. The 4-chlorophenyl group introduces electrophilic characteristics, while the methylamino part contributes to nucleophilic reactivity. Such dual functionality makes the compound an intriguing subject for chemists and pharmacologists alike.
In recent years, Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- has been studied for its potential role in drug development. The compound's ability to interact with biological targets has been explored in several preclinical studies. Researchers have been particularly interested in its interaction with enzymes and receptors due to its structural similarity to known bioactive molecules. This has led to investigations into its potential as an intermediate in the synthesis of novel therapeutic agents.
The pharmaceutical industry has shown keen interest in derivatives of Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- due to its versatile chemical properties. The compound's structural features allow for modifications that can enhance its pharmacological activity. For instance, studies have demonstrated that subtle changes in the substituents can lead to significant alterations in binding affinity and metabolic stability. These findings are crucial for developing drugs with improved efficacy and reduced side effects.
One of the most promising areas of research involving Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- is its application in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier has been a focus of several studies. Researchers have hypothesized that its molecular structure might be optimized to enhance CNS penetration, making it a potential candidate for treating neurological disorders. Preliminary findings suggest that derivatives of this compound could exhibit properties similar to known CNS-active agents.
The synthesis of Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-chlorophenyl group and the methylamino moiety are critical steps that determine the compound's final properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In addition to its pharmaceutical potential, Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- has been explored for its role in materials science. The compound's unique chemical properties make it suitable for use as a building block in the synthesis of polymers and advanced materials. Researchers have investigated its incorporation into polymer matrices to enhance thermal stability and mechanical strength. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
The environmental impact of Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- has also been a subject of interest. Studies have examined its biodegradability and toxicity profile to assess its environmental footprint. While preliminary data suggest that the compound is relatively stable under normal conditions, further research is needed to understand its long-term behavior in various ecosystems. Sustainable practices in synthesis and disposal are crucial for minimizing any potential environmental harm.
The future prospects of Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- are promising, with ongoing research expected to uncover new applications and improve existing ones. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate the discovery process. These technologies will enable researchers to predict and optimize the properties of derivatives more efficiently, leading to faster development cycles.
In conclusion, Ethanol, 2-[[(4-chlorophenyl)methyl]methylamino]- (CAS No. 35113-60-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand, contributing to advancements across multiple scientific disciplines.
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